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Compound of Interest

Compound Name: 4-Azidophenol

Cat. No.: B2928251

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Azidophenol, a versatile
chemical compound with significant applications in chemical biology, drug discovery, and
materials science. This document details its chemical structure, physicochemical properties,
synthesis, and key reactions, with a focus on its utility as a tool for bioconjugation and
photoaffinity labeling.

Chemical Structure and Identification

4-Azidophenol, also known as p-azidophenol, is an aromatic compound featuring a hydroxyl
group and an azide group attached to a benzene ring in a para configuration.

Systematic IUPAC Name: 4-azidophenol[1]
Chemical Structure:
Caption: Chemical structure of 4-Azidophenol.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Azidophenol is presented in the table
below. While experimental data for melting and boiling points are not consistently reported in
the literature, computed properties provide valuable estimates.
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Property Value Source
CAS Number 24541-43-3 [1][21[3]
Molecular Formula CeHsNsO [1][3]
Molecular Weight 135.13 g/mol [11[2]
Appearance Brown to black oil/liquid N/A
Melting Point Not available
Boiling Point Not available

Soluble in Dimethyl sulfoxide
Solubility (DMSO). The hydroxyl group )

enhances solubility in polar

solvents.

Gas-Phase Acidity

340.3 £ 2.0 kcal/mol

[4]115]

pKa

Not available

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-Azidophenol.
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Spectroscopy Key Features

Strong, characteristic azide (Ns) stretching
vibration around 2100-2150 cm~*. Broad O-H
stretching band in the region of 3200—-3600

cm~L[4]

FT-IR

Aromatic protons typically appear as two

doublets in the aromatic region of the spectrum,
1H NMR characteristic of a 1,4-disubstituted benzene

ring. The phenolic proton will appear as a broad

singlet.

Four distinct signals in the aromatic region are

expected due to the symmetry of the molecule.
13C NMR The carbon attached to the hydroxyl group will

be the most downfield, followed by the carbon

attached to the azide group.

] Exhibits a maximum absorbance (Amax) at
UV-Vis .
approximately 270 nm.[4]

Synthesis of 4-Azidophenol

The most common and well-established method for the synthesis of 4-Azidophenol is through
the diazotization of 4-aminophenol, followed by substitution with an azide salt.[4]

Caption: Synthesis of 4-Azidophenol from 4-Aminophenol.

Detailed Experimental Protocol: Synthesis from 4-
Aminophenol

Materials:
e 4-Aminophenol
e Concentrated Hydrochloric Acid (HCI)

e Sodium Nitrite (NaNO2)
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e Sodium Azide (NaNs)

e Deionized Water

e Ice

o Dichloromethane (CH2zCl2) or Ethyl Acetate

e Anhydrous Sodium Sulfate (NazSOa)

o Stir plate and stir bar

o Beakers and Erlenmeyer flasks

e Separatory funnel

« Rotary evaporator

Procedure:

o Diazotization:

o In a beaker, dissolve 4-aminophenol in a solution of concentrated HCI and water, cooled in
an ice bath to 0-5 °C.

o Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred 4-
aminophenol solution, maintaining the temperature between 0-5 °C. The formation of the
diazonium salt is indicated by a color change.

o Azide Substitution:

o In a separate beaker, dissolve sodium azide in deionized water and cool the solution in an
ice bath.

o Slowly add the cold diazonium salt solution to the stirred sodium azide solution. Vigorous
nitrogen gas evolution will be observed. Continue stirring in the ice bath for 1-2 hours.

o Work-up and Purification:

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2928251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

[e]

Extract the reaction mixture with dichloromethane or ethyl acetate.

o

Wash the organic layer with water and brine.

[¢]

Dry the organic layer over anhydrous sodium sulfate.

[¢]

Filter and concentrate the solution under reduced pressure using a rotary evaporator to
yield crude 4-azidophenol.

[¢]

Further purification can be achieved by column chromatography on silica gel if necessary.

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides.
Handle with extreme caution in a well-ventilated fume hood and avoid contact with metals. The
diazonium salt intermediate is unstable and potentially explosive, especially when dry. Keep it
in solution and at low temperatures at all times.

Key Chemical Reactions and Applications

4-Azidophenol is a valuable bifunctional molecule, with the azide and hydroxyl groups offering
orthogonal reactivity for various chemical modifications.

Click Chemistry: Copper(l)-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC)

The azide group of 4-Azidophenol readily participates in the highly efficient and specific "click"
reaction with terminal alkynes, catalyzed by copper(l), to form a stable 1,2,3-triazole linkage.[4]
This reaction is widely used for bioconjugation, allowing for the attachment of 4-azidophenol to
a wide range of molecules, including proteins, nucleic acids, and small molecules.

Caption: Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CUAAC).

Detailed Experimental Protocol: A General CUAAC
Reaction

Materials:

e 4-Azidophenol
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» An alkyne-containing molecule of interest

o Copper(ll) sulfate pentahydrate (CuSOa4-5H20)

e Sodium ascorbate

e Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)
 Stir plate and stir bar

» Reaction vial

Procedure:

 In areaction vial, dissolve 4-Azidophenol and the alkyne-containing molecule in the chosen
solvent system.

» In a separate vial, prepare a fresh aqueous solution of copper(ll) sulfate.
 In another vial, prepare a fresh aqueous solution of sodium ascorbate.

» To the stirred solution of the azide and alkyne, add the copper(ll) sulfate solution, followed by
the sodium ascorbate solution. The sodium ascorbate reduces Cu(ll) to the active Cu(l)
catalyst in situ.

» Allow the reaction to stir at room temperature. The reaction progress can be monitored by
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

» Upon completion, the reaction mixture can be worked up by extraction or purified directly by
column chromatography.

Photoaffinity Labeling

Upon exposure to UV light, the azide group of 4-Azidophenol undergoes photolysis to
generate a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with
nearby molecules, a process known as photoaffinity labeling. This technique is invaluable for
identifying and characterizing the binding partners of molecules of interest in biological
systems.
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Caption: Mechanism of Photoaffinity Labeling with 4-Azidophenol.

Detailed Experimental Protocol: General Photoaffinity
Labeling

Materials:

A probe molecule derivatized with 4-Azidophenol

Biological sample (e.g., protein solution, cell lysate, or live cells)

UV lamp (typically with an emission maximum around 254-365 nm)

Quartz cuvette or plate (for in vitro experiments) or appropriate cell culture plates
Ice bath

Analysis tools (e.g., SDS-PAGE, mass spectrometry)

Procedure:

Incubate the 4-azidophenol-containing probe with the biological sample to allow for binding
to its target. This is typically done in the dark to prevent premature photolysis.

As a control, a parallel experiment can be run with an excess of a non-photoreactive
competitor to demonstrate specific binding.

Place the sample on ice to minimize heat-induced damage during irradiation.

Expose the sample to UV light for a predetermined amount of time. The optimal irradiation
time and wavelength should be determined empirically.

After irradiation, the covalently labeled target molecules can be analyzed. For example,
labeled proteins can be separated by SDS-PAGE and visualized by autoradiography (if the
probe is radiolabeled) or by western blotting with an antibody against a tag on the probe.

For target identification, the labeled protein can be excised from the gel and identified by
mass spectrometry.
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Important Considerations:

o The efficiency of photo-crosslinking can be low, and optimization of probe concentration,
irradiation time, and wavelength is often necessary.

e The nitrene intermediate is highly reactive and can react with water, leading to a reduction in
labeling efficiency.

Safety and Handling

4-Azidophenol is classified as toxic if swallowed and may cause damage to organs through
prolonged or repeated exposure.[1] It is essential to handle this compound with appropriate
personal protective equipment, including gloves, lab coat, and safety glasses, in a well-
ventilated fume hood. As with all azides, there is a potential for explosive decomposition,
especially with heat, shock, or friction. Avoid contact with heavy metals, as this can lead to the
formation of explosive heavy metal azides.

Conclusion

4-Azidophenol is a powerful and versatile chemical tool for researchers in chemistry, biology,
and medicine. Its bifunctional nature, combined with the robust and specific reactivity of the
azide group in click chemistry and photoaffinity labeling, makes it an indispensable reagent for
a wide range of applications, from the synthesis of novel materials to the elucidation of complex
biological interactions. This guide provides a foundational understanding of its properties and
methodologies to facilitate its effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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